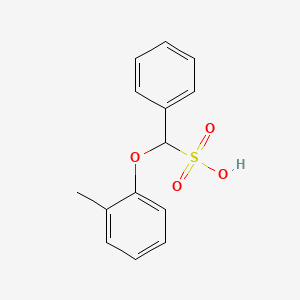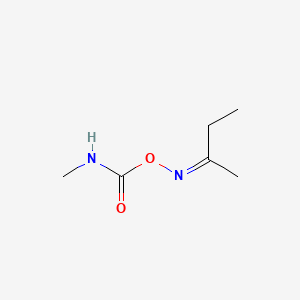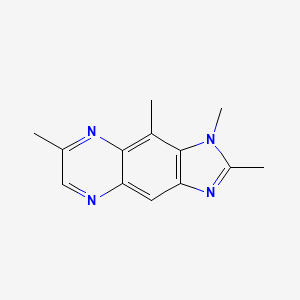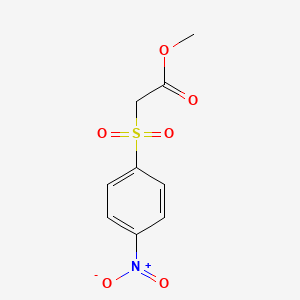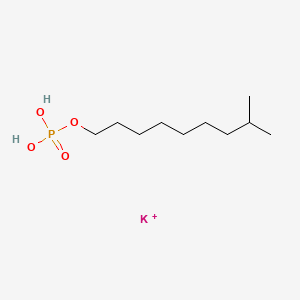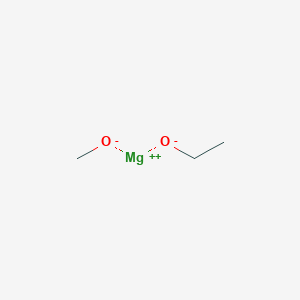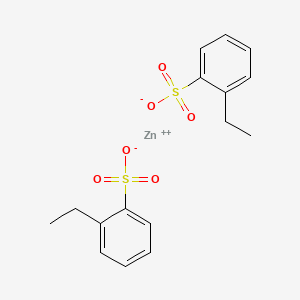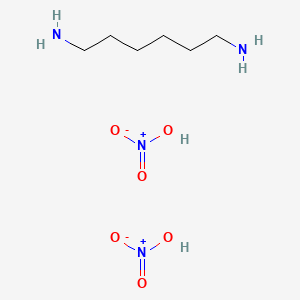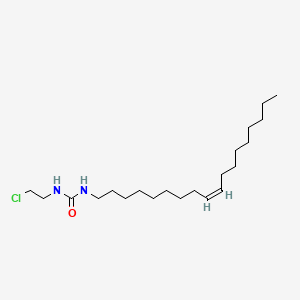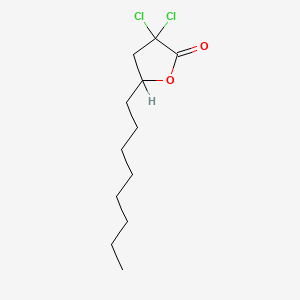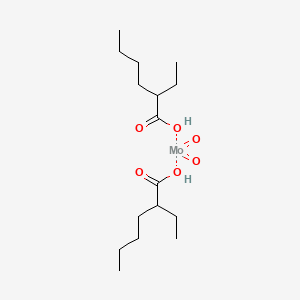
Bis(2-ethylhexanoato-O)dioxomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Ethylhexanoato-o)dioxomolybdenum: is a chemical compound with the molecular formula C16H32MoO6 and a molecular weight of 416.382 g/mol . It is a coordination complex where molybdenum is bonded to two 2-ethylhexanoate ligands and two oxo groups. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-ethylhexanoato-o)dioxomolybdenum typically involves the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of bis-(2-ethylhexanoato-o)dioxomolybdenum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-ethylhexanoato-o)dioxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced.
Substitution: Ligand substitution reactions are common, where the 2-ethylhexanoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions can produce molybdenum(IV) species .
Wissenschaftliche Forschungsanwendungen
Bis-(2-ethylhexanoato-o)dioxomolybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Wirkmechanismus
The mechanism of action of bis-(2-ethylhexanoato-o)dioxomolybdenum involves its ability to coordinate with various substrates through its molybdenum center. The oxo groups play a crucial role in facilitating redox reactions, while the 2-ethylhexanoate ligands provide stability to the complex. The compound can interact with molecular targets, such as enzymes and cellular components, leading to its observed biological and catalytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-(2-pyridinecarboxamide)dioxomolybdenum: This compound is similar in structure but uses pyridinecarboxamide ligands instead of 2-ethylhexanoate.
Bis-(acetylacetonato)dioxomolybdenum: Another similar compound where acetylacetonate ligands are used.
Uniqueness
Bis-(2-ethylhexanoato-o)dioxomolybdenum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The 2-ethylhexanoate ligands provide a balance of hydrophobicity and steric bulk, making the compound suitable for various applications in both aqueous and organic media .
Eigenschaften
CAS-Nummer |
94232-43-6 |
|---|---|
Molekularformel |
C16H32MoO6 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
dioxomolybdenum;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Mo.2O/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;; |
InChI-Schlüssel |
GJZOHWQPJJUUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O=[Mo]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


